1-(1H-benzimidazol-2-yl)-4-butyl-3-methyl-1H-pyrazol-5-ol
Description
1-(1H-Benzimidazol-2-yl)-4-butyl-3-methyl-1H-pyrazol-5-ol is a heterocyclic compound featuring a pyrazole core substituted with a benzimidazole moiety at position 1, a butyl group at position 4, and a methyl group at position 2. Pyrazole derivatives are widely studied for their pharmacological properties, including antibacterial, antifungal, and anticancer activities, as highlighted in .
Properties
IUPAC Name |
2-(1H-benzimidazol-2-yl)-4-butyl-5-methyl-1H-pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c1-3-4-7-11-10(2)18-19(14(11)20)15-16-12-8-5-6-9-13(12)17-15/h5-6,8-9,18H,3-4,7H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLYUZHRIFRYDQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(NN(C1=O)C2=NC3=CC=CC=C3N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemical Properties and Structure
The compound has the following molecular formula: C_{13}H_{16}N_{4}O. It features a benzimidazole moiety, which is known for its pharmacological properties, and a pyrazole ring that contributes to its biological activity.
Medicinal Chemistry Applications
The compound exhibits several pharmacological properties, including:
1. Anticancer Activity
- A study demonstrated that derivatives of pyrazole-benzimidazole hybrids showed significant antiproliferative effects against various cancer cell lines such as A549 (lung), MCF-7 (breast), and HeLa (cervical) with IC50 values ranging from 0.83 µM to 1.81 µM .
2. Antimicrobial Activity
- Research indicates that compounds containing the benzimidazole structure exhibit potent antimicrobial activity against drug-resistant bacteria, including MRSA. For instance, derivatives showed Minimum Inhibitory Concentration (MIC) values as low as 3.12 µg/ml against Staphylococcus aureus .
3. Anticonvulsant Properties
- Another study highlighted the anticonvulsant potential of related compounds, suggesting that modifications in the benzimidazole framework can enhance efficacy against seizures .
Agricultural Applications
The compound has also been investigated for its potential use in agriculture:
1. Pesticidal Activity
- Certain derivatives have shown promising results as insecticides and fungicides. The incorporation of the benzimidazole moiety is believed to contribute to their effectiveness against agricultural pests .
2. Plant Growth Regulation
- Some studies suggest that pyrazole derivatives can act as plant growth regulators, promoting growth and yield in various crops through hormonal modulation .
Material Science Applications
The structural properties of 1-(1H-benzimidazol-2-yl)-4-butyl-3-methyl-1H-pyrazol-5-ol have led to exploration in material science:
1. Polymer Chemistry
- The compound can be utilized as a monomer or additive in polymer formulations to enhance thermal stability and mechanical properties of materials .
2. Coatings and Films
- Research indicates potential applications in developing coatings with antifungal properties due to the inherent activity of benzimidazole derivatives against fungal pathogens .
Case Studies
| Application Area | Study Reference | Key Findings |
|---|---|---|
| Anticancer Activity | Saxena et al. | IC50 values of 0.83 - 1.81 µM against cancer cells |
| Antimicrobial Activity | Reddy et al. | MIC of 3.12 µg/ml against Staphylococcus aureus |
| Pesticidal Activity | Camacho et al. | Effective against agricultural pests |
| Polymer Chemistry | Wang et al. | Enhanced thermal stability in polymer formulations |
Mechanism of Action
The mechanism of action of 1-(1H-benzimidazol-2-yl)-4-butyl-3-methyl-1H-pyrazol-5-ol involves its interaction with specific molecular targets and pathways. The benzimidazole and pyrazole moieties can bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth, induction of apoptosis in cancer cells, and reduction of inflammation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related pyrazole-benzimidazole derivatives, focusing on substituent effects, synthesis routes, and biological activities.
Structural Analogues and Substituent Effects
Physicochemical Properties
- Solubility : The hydroxyl group at position 5 may counterbalance lipophilicity, enabling moderate aqueous solubility (~0.1 mg/mL predicted), comparable to bipyrazol-5-ol derivatives .
Biological Activity
1-(1H-benzimidazol-2-yl)-4-butyl-3-methyl-1H-pyrazol-5-ol is a compound of interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews its biological activity, focusing on recent research findings, case studies, and comparative data.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 1-(1H-benzimidazol-2-yl)-4-butyl-3-methyl-1H-pyrazol-5-ol.
Table 1: Anticancer Activity Data
These studies indicate that the compound exhibits significant cytotoxic effects across various cancer cell lines, suggesting its potential as a therapeutic agent.
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory activities. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.
Table 2: Anti-inflammatory Activity Data
| Study Reference | Model Used | Effect Observed |
|---|---|---|
| Koca et al. | In vitro COX inhibition | Significant reduction in inflammatory markers |
| Niculescu-Duvaz et al. | Animal model | Decreased edema and pain response |
The results suggest that 1-(1H-benzimidazol-2-yl)-4-butyl-3-methyl-1H-pyrazol-5-ol may serve as a lead compound for developing new anti-inflammatory drugs.
Case Study 1: MCF7 Cell Line
In an experiment conducted by Bouabdallah et al., the compound was tested against the MCF7 breast cancer cell line. The study found an IC50 value of 3.79 µM, indicating potent anticancer activity through apoptosis induction.
Case Study 2: A549 Cell Line
Xia et al. reported significant growth inhibition in the A549 lung cancer cell line with an IC50 value of 49.85 µM. The mechanism involved was linked to the activation of apoptotic pathways, demonstrating the compound's potential in lung cancer therapy.
Q & A
Q. What are the established synthetic routes for 1-(1H-benzimidazol-2-yl)-4-butyl-3-methyl-1H-pyrazol-5-ol, and what critical parameters govern yield optimization?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the condensation of substituted benzimidazole precursors with pyrazole intermediates. Key steps include cyclization under basic conditions (e.g., sodium hydride in dimethylformamide) and alkylation to introduce the butyl group. Reaction parameters such as temperature (60–80°C), solvent polarity, and catalyst selection significantly influence yield. For example, using DMF as a solvent enhances cyclization efficiency compared to THF due to its high polarity .
Table 1 : Representative Reaction Conditions
| Step | Reagents/Conditions | Yield Range |
|---|---|---|
| Cyclization | NaH, DMF, 70°C, 12h | 45–60% |
| Alkylation | 1-Bromobutane, K₂CO₃, DMF, 80°C | 60–75% |
Q. Which spectroscopic and crystallographic methods are most reliable for structural characterization of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are critical for confirming substituent positions. For instance, the pyrazole C5-OH proton appears as a singlet near δ 12.5 ppm in DMSO-d₆, while benzimidazole protons resonate between δ 7.2–8.1 ppm .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) are widely used for resolving crystal structures. The compound’s torsion angles and hydrogen-bonding networks can be analyzed to confirm stereoelectronic effects .
Q. What preliminary biological screening data exist for this compound?
- Methodological Answer : Initial studies on structurally related pyrazole-benzimidazole hybrids show antimicrobial activity against Staphylococcus aureus (MIC: 8–16 µg/mL) and antifungal activity against Candida albicans (MIC: 32 µg/mL). Assays typically follow CLSI guidelines using broth microdilution. Positive controls (e.g., fluconazole) and solvent controls (DMSO ≤1%) are mandatory to validate results .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR vs. X-ray) be resolved during structural validation?
- Methodological Answer : Contradictions between solution-state NMR and solid-state X-ray data often arise from dynamic effects (e.g., tautomerism). To resolve this:
- Perform variable-temperature NMR to detect tautomeric equilibria (e.g., pyrazole OH ↔ keto-enol shifts).
- Use DFT calculations (B3LYP/6-311+G(d,p)) to model energetically favorable conformers and compare with experimental data .
Q. What strategies optimize regioselectivity in the alkylation step to minimize byproducts?
- Methodological Answer :
- Protecting Groups : Temporarily protect the pyrazole-OH with a trimethylsilyl group to direct alkylation to the N4 position.
- Microwave-Assisted Synthesis : Reduces reaction time (from 12h to 2h) and improves regioselectivity by enhancing molecular collisions. Yield increases to >80% under 100°C, 300W irradiation .
Q. How do electronic effects of the benzimidazole moiety influence the compound’s bioactivity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Electron-withdrawing groups (e.g., -NO₂) on benzimidazole enhance antimicrobial potency by increasing membrane permeability.
- Computational Modeling : Molecular docking (AutoDock Vina) reveals that the benzimidazole ring interacts with S. aureus DNA gyrase via π-π stacking (binding energy: −9.2 kcal/mol) .
Data Contradiction Analysis
Q. Why do antimicrobial activity results vary across studies for similar derivatives?
- Methodological Answer : Discrepancies often stem from:
- Strain Variability : Clinical vs. lab-adapted strains may differ in efflux pump expression.
- Assay Conditions : Variations in inoculum size (e.g., 10⁵ vs. 10⁶ CFU/mL) or incubation time (18h vs. 24h) alter MIC values. Standardizing protocols (CLSI M07-A10) is critical .
Key Research Tools
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
